molecular formula C28H25NO6 B11161511 (2S)-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11161511
M. Wt: 471.5 g/mol
InChI Key: FEKYYLISESYEKZ-VWLOTQADSA-N
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Description

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a dimethyl chromen-2-one moiety, and a phenylacetic acid group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of phenol with ethyl acetoacetate, followed by cyclization.

    Introduction of the benzyl group: This step involves the alkylation of the chromen-2-one core with benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the acetamido group: This can be done by reacting the benzylated chromen-2-one with chloroacetyl chloride, followed by amination with ammonia or an amine.

    Coupling with phenylacetic acid: The final step involves the esterification or amidation of the intermediate with phenylacetic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chromen-2-one moiety to a dihydro derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Scientific Research Applications

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a valuable candidate for biological research.

    Medicine: Its structural features suggest potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chromen-2-one moiety may interact with enzymes or receptors, leading to modulation of their activity. The benzyl and phenylacetic acid groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-2-PHENYLACETIC ACID include other coumarin derivatives, such as:

These compounds share structural similarities with the target compound but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C28H25NO6/c1-17-21-13-14-23(34-16-24(30)29-25(27(31)32)20-11-7-4-8-12-20)18(2)26(21)35-28(33)22(17)15-19-9-5-3-6-10-19/h3-14,25H,15-16H2,1-2H3,(H,29,30)(H,31,32)/t25-/m0/s1

InChI Key

FEKYYLISESYEKZ-VWLOTQADSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Origin of Product

United States

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